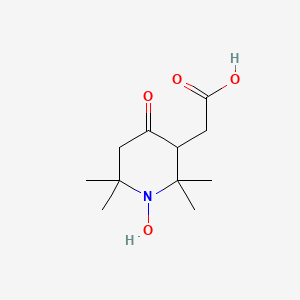

3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

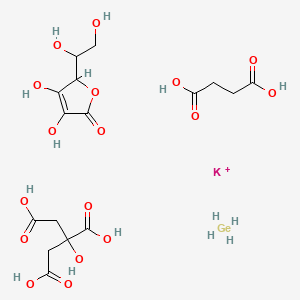

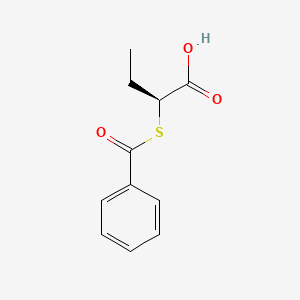

“3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone” is a derivative of the compound “2,2,6,6-Tetramethylpiperidine-1-oxyl” (also known as TEMPO), which is a well-known stable nitroxyl radical . TEMPO is an orange-red crystalline substance that is soluble in water and organic solvents like ethanol and benzene .

Synthesis Analysis

While specific synthesis methods for “3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone” were not found, TEMPO can be synthesized from 2,2,6,6-tetramethyl-4-piperidone (TAA) through a condensation reaction with hydrazine, followed by oxidation .

Aplicaciones Científicas De Investigación

Enantiomerically Pure Spin-Labelled Compounds : Research has shown that 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone can be aminated and reduced to yield enantiomerically pure compounds like 4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylates. These compounds are useful for spin labeling in peptides and proteins, providing insights into molecular structures and dynamics (Wright et al., 2003).

Synthesis and Stereochemistry : The compound has been utilized in the synthesis of enantiomerically pure cis- and trans-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid. These studies contribute to understanding the stereochemistry of the compounds and their applications in 3D structural analysis of peptides (Wright et al., 2007).

Spectroscopic Characterization : Spectroscopic studies have been conducted on enantiomerically pure protected trans-4-amino-1-oxyl-2,2,6,6-tetramethyl piperidine-3-carboxylic acid derivatives. This research enhances our understanding of the electronic structure and behavior of these compounds (Wright et al., 2005).

Nitroxyl Radical Synthesis : 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone has been used in the synthesis of various nitroxyl radicals, which are important in spin labeling studies and have applications in magnetic resonance imaging (MRI) and other spectroscopic techniques (Wong et al., 1974).

Spin Labeling in Food Science : The compound has been applied in food science for detecting singlet oxygen in substances like skim milk through electron spin resonance spectroscopy, demonstrating its utility in understanding oxidative processes in food (Bradley et al., 2003).

Potential in Antineoplastic Agents : Research indicates the potential use of derivatives of 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone in the development of antineoplastic agents, highlighting its relevance in medical and pharmaceutical applications (Dimmock et al., 2002).

Propiedades

IUPAC Name |

2-(1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2)6-8(13)7(5-9(14)15)11(3,4)12(10)16/h7,16H,5-6H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPWCDOHLYBVGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(N1O)(C)C)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703781 |

Source

|

| Record name | (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone | |

CAS RN |

77874-89-6 |

Source

|

| Record name | (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)

![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)